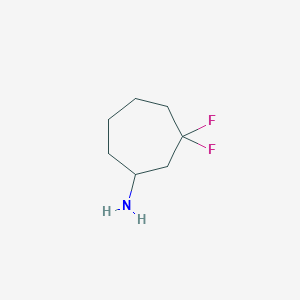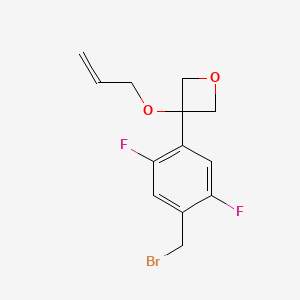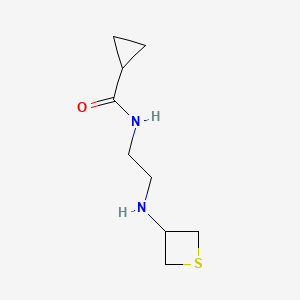
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide typically involves the reaction of N-arylsulfonamides with 2-(chloromethyl)thiirane in the presence of alkali. This reaction yields the corresponding N-(thietan-3-yl)sulfonamides . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying the biological activity of sulfur-containing compounds.
Industry: Used in the production of various chemicals and materials that require sulfur-containing intermediates.
Mecanismo De Acción
The mechanism of action of N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide involves its interaction with molecular targets and pathways in biological systems. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways, making the compound useful in studying biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiiranes: Three-membered sulfur-containing heterocycles that are structurally similar to thietanes but have different reactivity and applications.
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thiiranes and thietanes, respectively, which are also used in organic synthesis and have distinct chemical properties.
Uniqueness
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide is unique due to its combination of a thietane ring and a cyclopropanecarboxamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H16N2OS |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
N-[2-(thietan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2OS/c12-9(7-1-2-7)11-4-3-10-8-5-13-6-8/h7-8,10H,1-6H2,(H,11,12) |
Clave InChI |
HSLAEKXBGBJDGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCCNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)
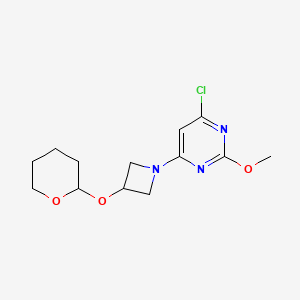
![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)

![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
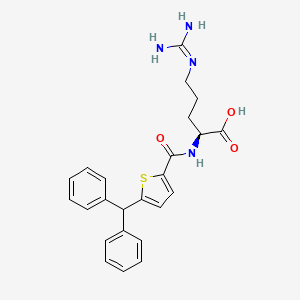
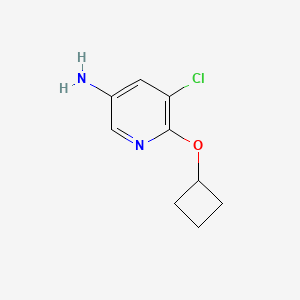
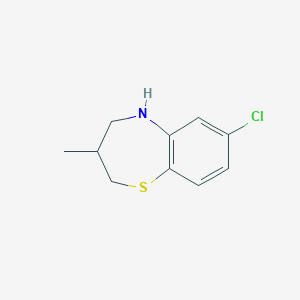
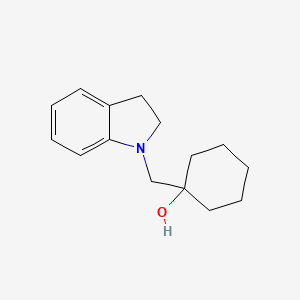
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
